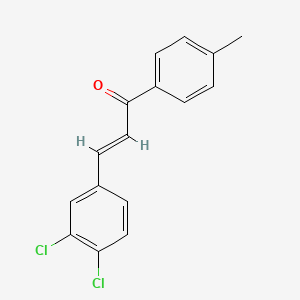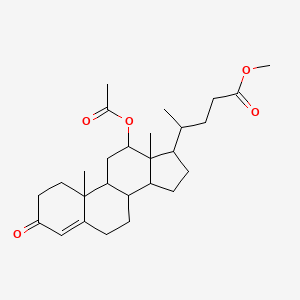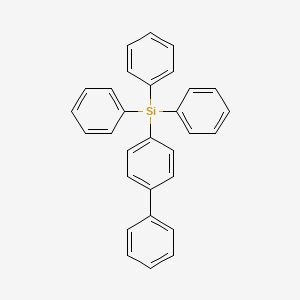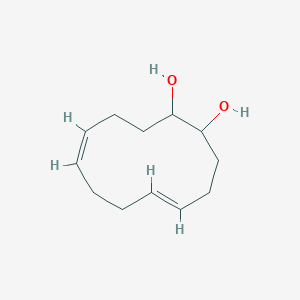
3-(3,4-Dichlorophenyl)-1-(p-tolyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DICHLORO-4’-METHYLCHALCONE: is a chalcone derivative with the chemical formula C16H12Cl2O and a molecular weight of 291.179 g/mol . Chalcones are aromatic ketones that form the central core of many important biological compounds. They are known for their diverse pharmacological activities and are biogenetic precursors of flavonoids and isoflavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DICHLORO-4’-METHYLCHALCONE typically involves the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an ethanol or methanol solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as recrystallization or column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 3,4-DICHLORO-4’-METHYLCHALCONE can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like can be used for epoxidation.
Reduction: or with a palladium catalyst can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3) .
Major Products:
- Various substituted chalcones from substitution reactions .
Epoxides: from oxidation.
Dihydrochalcones: from reduction.
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other complex organic molecules.
- Employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
- Exhibits antibacterial , antifungal , anti-inflammatory , and anticancer properties .
- Investigated for its potential to inhibit enzymes and pathways involved in disease processes .
Industry:
- Potential applications in the development of pharmaceuticals and agrochemicals .
- Used in the synthesis of materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-4’-METHYLCHALCONE involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential microbial enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Comparison:
- 3,4-DICHLORO-4’-METHYLCHALCONE is unique due to the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other chalcones with different substitution patterns .
- The presence of chlorine atoms enhances its lipophilicity and electron-withdrawing effects , which can affect its interaction with biological targets and its overall pharmacological profile .
Properties
CAS No. |
86710-09-0 |
|---|---|
Molecular Formula |
C16H12Cl2O |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-6-13(7-3-11)16(19)9-5-12-4-8-14(17)15(18)10-12/h2-10H,1H3/b9-5+ |
InChI Key |
UPSMETLAEOAZHC-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)
![[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B11962264.png)
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)
![5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11962312.png)





